cis-DL-Pinonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZDUQQDBXJXLQ-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H](C1(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17879-35-5, 61826-55-9 | |
| Record name | cis-DL-Pinonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-Pinonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Cis Dl Pinonic Acid
Chemoenzymatic and Chemical Synthesis Pathways from Biogenic Precursors
The synthesis of cis-DL-pinonic acid predominantly relies on chemical methods applied to biogenic starting materials. While chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a growing field for producing high-value compounds sustainably, specific, well-documented chemoenzymatic pathways for the direct production of this compound are not extensively detailed in the reviewed literature. nih.govnih.govrsc.org The primary focus remains on the chemical oxidation of α-pinene, which is readily available in both enantiomeric forms. ajol.info
The core strategy for synthesizing this compound involves the oxidative cleavage of the endocyclic double bond of α-pinene. This transformation breaks the six-membered ring of the pinene bicyclic system to form the characteristic acetyl and carboxymethyl groups attached to the intact cyclobutane (B1203170) ring of pinonic acid. Several oxidative systems have been developed and studied for this purpose.
Ozonolysis is a well-established method for the oxidation of α-pinene to produce cis-pinonic acid. acs.org This reaction proceeds through the formation of a Criegee intermediate. geologie.ac.at While effective, the ozonolysis of α-pinene can lead to a complex mixture of oxidation products, which may result in a low yield of the desired pinonic acid. ajol.info Pinonaldehyde is a major co-product formed alongside pinonic acid during this process. researchgate.netnih.gov The reaction is significant in atmospheric chemistry, where the ozonolysis of α-pinene contributes to the formation of secondary organic aerosols (SOA), with pinonic acid being a key monomer component. researchgate.nethelsinki.finih.gov In laboratory synthesis, one-pot ozonolysis reactions have been developed; for instance, using α-pinene and an alcohol in dichloromethane (B109758) with N,N-dimethyl-4-aminopyridine (DMAP) as a catalyst can produce pinonic acid esters. researchgate.net Studies have confirmed that under specific experimental conditions, ozonolysis of α-pinene can yield cis-pinonic acid as the sole isomer detected for the elemental composition C10H16O3. helsinki.fi
The oxidation of α-pinene initiated by hydroxyl (•OH) radicals is another critical pathway, particularly studied in the context of atmospheric science. copernicus.orgcopernicus.org This reaction leads to a variety of products, including cis-pinonic acid. copernicus.orgcopernicus.org In studies simulating daytime atmospheric conditions, the SOA yield from the •OH radical reaction with α-pinene is approximately 3–4%, with pinonic acid being the most significant particle-phase product, constituting 1–4% of the SOA mass. copernicus.org The reaction is complex, and the semi-volatile pinonic acid formed in the gas phase can undergo further oxidation by •OH radicals to yield more highly oxidized products. geologie.ac.atresearchgate.net While fundamental to understanding atmospheric aerosol formation, this method is less commonly employed for targeted preparative synthesis in a laboratory setting compared to other oxidation techniques. geologie.ac.atcopernicus.org
The use of specific chemical oxidants is the most common and practical approach for the laboratory and potential industrial synthesis of this compound from α-pinene.
Potassium Permanganate (B83412) (KMnO₄): Oxidation with potassium permanganate is a frequently reported method for preparing cis-pinonic acid. calstate.eduajol.infoacs.org The reaction is typically performed in an aqueous medium at low temperatures (below 5-10°C) with vigorous stirring. ajol.inforeddit.com Since α-pinene is oil-soluble and KMnO₄ is water-soluble, the reaction efficiency can be challenging. ajol.infocalstate.edu To mitigate this and control the pH, which tends to become alkaline from the production of KOH as a by-product, a buffering agent is often used. ajol.info Ammonium (B1175870) sulfate (B86663) has been shown to be an effective buffer, significantly improving yields. ajol.infocalstate.edu Reported yields vary based on the specific conditions; yields of less than 25% have been noted when the oxidation is incomplete, while the use of ammonium sulfate has been reported to increase the yield to 60%. ajol.infocalstate.edu Other reported yields range from 19% to 56%. reddit.comcalstate.edu
Table 1: Synthesis of cis-Pinonic Acid via α-Pinene Oxidation with KMnO₄
| Starting Material | Reagents | Temperature | Conditions | Yield | Reference |
| (S)-α-Pinene | KMnO₄, (NH₄)₂SO₄, H₂SO₄, NaHSO₃ | <5 °C | Aqueous slurry | 56% | reddit.com |
| α-Pinene | KMnO₄, (NH₄)₂SO₄, H₂SO₄ | <10 °C | Aqueous with efficient stirring | <25% to 60% | ajol.info |
| α-Pinene | KMnO₄, (NH₄)₂SO₄ | Low Temperature | Stirred efficiently, acidified with H₂SO₄ | 40.4% | calstate.edu |
| α-Pinene | KMnO₄, (NH₄)₂SO₄ | - | Quenched with H₂SO₄ and Na₂S₂O₃ | 19% | calstate.edu |
Ruthenium Trichloride (B1173362)/Sodium Periodate (B1199274) (RuCl₃/NaIO₄): A highly efficient method for the oxidative cleavage of α-pinene involves the use of a catalytic amount of ruthenium trichloride (RuCl₃) with a stoichiometric amount of sodium periodate (NaIO₄) as the co-oxidant. researchgate.netacs.orgresearchgate.net This system is effective for converting α-pinene to cis-pinonic acid, with reports of quantitative yields. researchgate.netacs.org The reaction is typically carried out in a solvent mixture such as dichloromethane, acetonitrile (B52724), and water. caltech.edu A significant advantage of this method is its ability to perform the oxidation without causing epimerization at the chiral centers, preserving the stereochemistry of the starting terpene. researchgate.netacs.org
α-Pinene Oxidation Routes for this compound Formation
Stereoselective Synthesis Approaches for this compound Enantiomers
The synthesis of specific enantiomers of cis-pinonic acid is achieved through stereoselective approaches that rely on the inherent chirality of the starting material. tandfonline.com The natural availability of both (+)-α-pinene and (-)-α-pinene provides direct access to the corresponding enantiomers of pinonic acid. copernicus.org
The key principle is that the oxidation process, whether by ozonolysis or with chemical reagents like RuCl₃/NaIO₄, cleaves the double bond without affecting the stereocenters of the cyclobutane ring. researchgate.netacs.orgcopernicus.org Therefore, the stereochemistry of the resulting pinonic acid is directly inherited from the enantiomer of α-pinene used.
Oxidation of (+)-α-pinene yields (+)-cis-pinonic acid . tandfonline.comcopernicus.orgcopernicus.org
Oxidation of (-)-α-pinene yields (-)-cis-pinonic acid . researchgate.netacs.org
For example, the oxidative cleavage of (-)-α-pinene using the RuCl₃/NaIO₄ system affords (-)-cis-pinonic acid quantitatively, with no loss of stereochemical purity. researchgate.netacs.org Similarly, chamber experiments have shown that the ozonolysis of (+)-α-pinene and (-)-α-pinene produces the corresponding distinct enantiomers of cis-pinonic acid, which can be separated and identified using chiral chromatography techniques. copernicus.orgcopernicus.org This direct transfer of chirality makes α-pinene a valuable chiral precursor for synthesizing enantiopure cyclobutane derivatives. acs.org
Reaction Mechanisms and Pathways of Cis Dl Pinonic Acid
Atmospheric Transformation Pathways
Cis-DL-pinonic acid, a major oxidation product of α-pinene in the atmosphere, undergoes further reactions that influence the properties and composition of secondary organic aerosols (SOA). These transformations are primarily driven by acid-catalyzed reactions and photolytic degradation.
Photolytic Degradation Mechanisms
Solar radiation can induce photochemical reactions in this compound, leading to its degradation through distinct pathways known as Norrish reactions. These processes are initiated by the absorption of ultraviolet radiation by the carbonyl group in the molecule.
The major pathway for the photolytic degradation of aqueous this compound is the Norrish Type II reaction. nih.govacs.org This intramolecular process involves the abstraction of a gamma-hydrogen atom by the excited carbonyl group, leading to the formation of a biradical intermediate. Subsequent cyclization or, more prominently, cleavage of the cyclobutane (B1203170) ring results in the formation of an isomer.
The primary product of the Norrish Type II isomerization of this compound is 3-isopropenyl-6-oxoheptanoic acid, commonly known as limononic acid. nih.govacs.org The dynamics of both Norrish Type I and Type II pathways are understood to be driven by the molecule's lowest triplet excited state. nih.govacs.org
The following table summarizes the key reaction pathways and products of this compound's atmospheric transformation:
| Reaction Type | Pathway | Conditions | Major Product(s) | Significance |
| Acid-Catalyzed | Isomerization/Rearrangement | Highly Acidic (e.g., H₂SO₄) | trans-Pinonic acid, Homoterpenyl methyl ketone | Alters molecular structure but does not form chromophores. |
| Photolytic Degradation | Norrish Type I | UV Radiation | Minor radical fragments | A minor degradation pathway. |
| Photolytic Degradation | Norrish Type II | UV Radiation | Limononic acid | The major photolytic degradation pathway, leading to isomerization. |
Influence of Aqueous Medium on Photolysis Quantum Yields
Direct aqueous photolysis proceeds through both Norrish type I and Norrish type II pathways, which are driven by the dynamics on the lowest triplet excited state of the molecule. huji.ac.iluci.eduacs.orghuji.ac.il The primary mechanism is a Norrish type II isomerization, which leads to the formation of 3-isopropenyl-6-oxoheptanoic acid, also known as limononic acid, as the major product. huji.ac.iluci.eduacs.orghuji.ac.il Additionally, several minor products resulting from Norrish type I splitting have also been detected. huji.ac.iluci.eduacs.orghuji.ac.il While aqueous photolysis is not considered the most significant sink for cis-pinonic acid in cloud and fog droplets compared to oxidation by hydroxyl radicals, it can be a contributing removal pathway in wet particulate matter. huji.ac.ilacs.orghuji.ac.il
| Compound | Phase | Quantum Yield (Φ) |
|---|---|---|
| cis-Pinonic Acid | Aqueous | 0.5 ± 0.3 huji.ac.iluci.eduacs.orghuji.ac.il |
| Pinonic acid methyl ester | Gas | 0.53 ± 0.06 huji.ac.iluci.eduacs.orgacs.org |
Hydroxyl Radical-Initiated Oxidation Mechanisms
In the gas phase, cis-pinonic acid is subject to oxidation initiated by hydroxyl (OH) radicals, a key atmospheric oxidant. This process is a significant degradation pathway for the compound. The second-order rate constant for the heterogeneous reaction between cis-pinonic acid and OH radicals has been determined to be (6.17 ± 1.07) × 10⁻¹² cm³·molecules⁻¹·s⁻¹ at 25 °C and 40% relative humidity. researchgate.net This reaction leads to an estimated atmospheric lifetime for cis-pinonic acid ranging from 2.1 to 3.3 days, depending on environmental conditions such as temperature and humidity. researchgate.net Higher temperatures tend to promote the reaction rate. researchgate.net
The oxidation products in the gas phase are similar to those observed in the aqueous phase and at the air-water interface, including various hydroperoxy, hydroxyl, and carbonyl-substituted derivatives. acs.orgacs.org A notable higher-generation product formed from the gas-phase OH radical-initiated oxidation of cis-pinonic acid is 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA). researchgate.netsemanticscholar.org
| Parameter | Value |
|---|---|
| Second-Order Rate Constant (k₂) | (6.17 ± 1.07) × 10⁻¹² cm³·molecules⁻¹·s⁻¹ researchgate.net |
| Atmospheric Lifetime | 2.1 - 3.3 days researchgate.net |
| Key Identified Products | Polycarboxylic acids, 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) researchgate.netresearchgate.netsemanticscholar.org |
The oxidation of cis-pinonic acid by hydroxyl radicals in the aqueous phase, such as in cloud and fog droplets, is a dominant removal mechanism. acs.org The reaction kinetics are largely independent of pH, with similar reaction rates observed under both acidic and basic conditions. acs.org The measured second-order reaction rate coefficients for the reaction of cis-pinonic acid with OH radicals were determined to be (3.6 ± 0.3) × 10⁹ M⁻¹s⁻¹ at pH 2 and (3.0 ± 0.3) × 10⁹ M⁻¹s⁻¹ at pH 10. acs.orgacs.org
The oxidation process leads to a variety of functionalized products. acs.org Tentatively identified products include hydroperoxy, hydroxyl, and carbonyl-substituted derivatives of cis-pinonic acid. acs.orgacs.org More specifically, the formation of carboxylic acids with molecular weights of 214 Da (C₁₀H₁₄O₅) and 216 Da (C₁₀H₁₆O₅) has been confirmed. acs.org When higher initial concentrations of cis-pinonic acid are used, additional products with molecular weights of 188, 200, 204, and 232 Da are observed. acs.org Unlike some other organic acids, mass spectrometric data suggest that the aqueous-phase oxidation of cis-pinonic acid does not lead to the formation of oligomers. acs.orgacs.org
| Condition (pH) | Second-Order Rate Coefficient (M⁻¹s⁻¹) | Identified Products (Molecular Weight) |
|---|---|---|
| 2 | (3.6 ± 0.3) × 10⁹ acs.orgacs.org | 214 Da (C₁₀H₁₄O₅), 216 Da (C₁₀H₁₆O₅), 188 Da, 200 Da, 204 Da, 232 Da acs.org |
| 10 | (3.0 ± 0.3) × 10⁹ acs.orgacs.org |
As a surface-active compound, cis-pinonic acid can become enriched at the air-water interface of atmospheric aerosols. acs.orgnih.gov This makes the heterogeneous oxidation by gaseous hydroxyl radicals at the interface a critical and rapid process. acs.orgnih.gov Studies have shown that the cis-pinonate anion is significantly more enriched at the air-water interface compared to other similar molecules like n-octanoate. acs.orgnih.gov
The oxidation at the interface is fast, occurring on a microsecond timescale. acs.org The reaction yields pinonic peroxyl radicals (m/z = 214), which subsequently lead to functionalized products such as carbonyls (m/z = 197), alcohols (m/z = 199), and pinonic hydroperoxides (m/z = 215). acs.orgnih.gov Smaller fragmentation products, including carbonyls with m/z = 155 and 157, are also formed. acs.orgnih.gov The air-water interfacial OH radical reaction rate constant for pinonic acid has been determined to be 9.38 × 10⁻⁸ cm² molec⁻¹ s⁻¹. nih.gov Modeling suggests that for small droplets (e.g., 5 μm diameter), pinonic acid is oxidized almost exclusively at the air-water interface under typical ambient OH concentrations. nih.gov
| Parameter | Value/Product (m/z) |
|---|---|
| Reaction Rate Constant | 9.38 × 10⁻⁸ cm² molec⁻¹ s⁻¹ nih.gov |
| Identified Products | Pinonic peroxyl radicals (214) acs.orgnih.gov |
| Carbonyls (197) acs.orgnih.gov | |
| Alcohols (199) acs.orgnih.gov | |
| Pinonic hydroperoxides (215) acs.orgnih.gov | |
| Smaller carbonyls (155, 157) acs.orgnih.gov |
Hydrolysis Reactions Catalyzed by Atmospheric Acids
In highly acidic atmospheric conditions, such as those found in certain aerosol particles, cis-pinonic acid can undergo acid-catalyzed reactions. nih.gov Quantum chemical calculations have shown that the hydrolysis of cis-pinonic acid can be effectively catalyzed by strong atmospheric acids like sulfuric acid (SA) and nitric acid (NA) in the presence of water. nih.gov This catalytic process significantly increases the atmospheric content of the hydrolysate of cis-pinonic acid, which can in turn promote new particle formation and growth. nih.gov
Experimental studies where cis-pinonic acid was aged in highly acidic bulk solutions (e.g., 5.6 M H₂SO₄) confirmed that it undergoes chemical changes driven by acid catalysis. nih.gov The primary reaction observed under these conditions is an isomerization that forms homoterpenyl methyl ketone. nih.gov This product does not absorb visible radiation, in contrast to products formed from other α-pinene oxidation products like cis-pinonaldehyde under similar conditions. nih.gov Under moderately acidic conditions (pH 3.0), cis-pinonic acid does not appear to undergo significant acid-catalyzed reactions. nih.gov
Organic Synthesis Transformations of this compound
Cis-pinonic acid, often synthesized via the oxidation of α-pinene with reagents like potassium permanganate (B83412) (KMnO₄), serves as a versatile starting material for the synthesis of novel molecules. calstate.educalstate.edu Its chemical structure, featuring both a carboxylic acid and a ketone functional group, allows for a variety of transformations.
A common synthetic pathway involves the activation of the carboxylic acid group. This is frequently achieved by converting it into a more reactive acyl chloride. calstate.edu Reagents such as oxalyl chloride are used for this transformation, reacting with the carboxylic acid to afford the corresponding acyl chloride with the concurrent formation of carbon dioxide and hydrogen chloride gas. calstate.edu
Once the acyl chloride derivative of cis-pinonic acid is formed, it can readily react with a range of nucleophiles, particularly amines, to form amide derivatives. calstate.edu This amidation step allows for the introduction of diverse functionalities into the molecule, depending on the structure of the amine used. This strategy has been employed to synthesize a library of novel amide derivatives of cis-pinonic acid for potential therapeutic applications. calstate.edu Further transformations can target the ketone functional group, which could be converted to an alkene via a Wittig reaction or to a Schiff base through reaction with a primary amine. calstate.edu
Functional Group Derivatization Strategies
The chemical structure of this compound, featuring both a carboxylic acid and a ketone functional group, allows for a variety of chemical modifications. Derivatization strategies often target the carboxylic acid group to create new molecules with potentially altered biological or chemical properties.
The conversion of the carboxylic acid moiety of this compound into an amide is a key derivatization strategy. This transformation is typically achieved through a two-step process involving the initial activation of the carboxylic acid, followed by a reaction with a primary or secondary amine.
A common method for activating the carboxylic acid is its conversion to a more reactive acyl chloride. This can be accomplished using reagents such as oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂) calstate.edursc.org. The reaction with oxalyl chloride, for instance, proceeds with the formation of gaseous byproducts like carbon dioxide, driving the reaction forward calstate.edu. Once the acyl chloride intermediate is formed, the introduction of a substituted amine leads to a nucleophilic attack on the acyl carbon, resulting in the formation of the corresponding amide derivative calstate.edu.
Research has demonstrated the successful synthesis of novel amide derivatives from cis-pinonic acid using this approach. In one study, cis-pinonic acid was first reacted with oxalyl chloride. The resulting acyl chloride was then treated with two different substituted amines, benzylamine (B48309) and thiophene-2-ethylamine, to yield the target amide products. The reactions achieved yields ranging from 50-58% calstate.edu.
Table 1: Synthesis of Amide Derivatives from cis-Pinonic Acid calstate.edu
| Amine Reactant | Activating Agent | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | Oxalyl Chloride | N-benzyl-2-(3-acetyl-2,2-dimethylcyclobutyl)acetamide | 49.87 |
Radical Chemistry and Decarboxylation Studies
The study of radical reactions involving this compound is crucial for understanding its atmospheric fate and photochemical degradation pathways. These pathways can involve both reactions with atmospheric radicals and direct photolysis leading to decarboxylation.
Exposure to hydroxyl radicals (·OH), a key oxidant in the atmosphere, initiates the degradation of cis-pinonic acid acs.orgnih.gov. Studies on the heterogeneous ·OH-oxidation at the air-water interface show that the reaction leads to the formation of various functionalized products. The process yields pinonic peroxyl radicals, which can then lead to the formation of carbonyls, alcohols, and pinonic hydroperoxides acs.orgnih.gov.
Direct aqueous photolysis of cis-pinonic acid by UV radiation (280–400 nm) is another significant degradation pathway. This process can proceed through different mechanisms, including Norrish type I and type II reactions acs.orguci.edu. While the carbonyl group is the primary absorber of light energy, the carboxyl group can participate in the reaction, leading to decarboxylation—the loss of a carboxyl group as CO₂ acs.orguci.edu. Computational studies support that decarboxylation is a possible photochemical pathway, alongside Norrish type I and II reactions acs.org. Experimental evidence from photolysis studies shows the formation of smaller, decarboxylated products, such as species with the chemical formulas C₈H₁₄O₂ and C₆H₁₀O₂, identified via mass spectrometry after esterification acs.org.
Table 2: Products Identified from Radical and Photochemical Reactions of cis-Pinonic Acid
| Reaction Type | Reactant/Condition | Key Intermediates/Products | m/z (Mass-to-charge ratio) | Reference |
|---|---|---|---|---|
| Heterogeneous Oxidation | Gaseous Hydroxyl Radical (·OH) | Pinonic peroxyl radicals | 214 | acs.orgnih.gov |
| Heterogeneous Oxidation | Gaseous Hydroxyl Radical (·OH) | Carbonyls | 197, 157, 155 | acs.orgnih.gov |
| Heterogeneous Oxidation | Gaseous Hydroxyl Radical (·OH) | Alcohols | 199 | acs.orgnih.gov |
| Heterogeneous Oxidation | Gaseous Hydroxyl Radical (·OH) | Pinonic hydroperoxides | 215 | acs.orgnih.gov |
| Aqueous Photolysis | 280-400 nm radiation | Decarboxylated product (as ester) | C₈H₁₄O₂ | acs.org |
Advanced Analytical and Spectroscopic Characterization of Cis Dl Pinonic Acid and Its Derivatives
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation of cis-DL-pinonic acid and its derivatives from intricate environmental and laboratory samples. Various high-performance liquid chromatography techniques are employed to achieve the desired separation based on the analytes' physicochemical properties.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) is utilized for the analysis of cis-pinonic acid and its degradation products. nih.govacs.org In studies investigating the aging of cis-pinonic acid under highly acidic conditions, a UPLC system coupled to a photodiode array (PDA) detector and a high-resolution mass spectrometer was used to examine the chemical composition of solutions before and after aging. acs.org This setup allows for the efficient separation of compounds, as demonstrated in the analysis of cis-pinonic acid aged in sulfuric acid solutions, where UPLC chromatograms revealed the formation of various products over time. nih.govamazonaws.com
For instance, the chromatographic separation of cis-pinonic acid and its isomer, homoterpenyl methyl ketone, was achieved using a UPLC system. nih.gov The analysis of aged cis-pinonaldehyde, a related compound, also employed UPLC, identifying several isomeric products. nih.gov The instrumental setup often involves a Thermo Scientific Vanquish Horizon UPLC instrument, which provides high-resolution separation essential for resolving complex mixtures. acs.org
High-Performance Liquid Chromatography (HPLC) for Product Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of cis-pinonic acid and its derivatives based on polarity. acs.orguci.edu It has been effectively used to isolate photolysis products of aqueous cis-pinonic acid for further analysis. acs.orguci.edu In one study, a 10 mM aqueous solution of cis-pinonic acid was photolyzed and the products were separated using an HPLC system with a gradient elution program. acs.orguci.edu The mobile phase consisted of water with 2% acetonitrile (B52724) and 0.2% acetic acid (Solvent A) and acetonitrile with 0.2% acetic acid (Solvent B). acs.orguci.edu A Phenomenex Luna C18 semiprep column was used for the separation, with the eluent monitored by a photodiode array detector. acs.orguci.edu
HPLC has also been instrumental in separating peroxy derivatives of pinic acid, a related dicarboxylic acid. copernicus.orgd-nb.info The separation is based on decreasing polarity, with pinic acid eluting first, followed by monoperoxy and diperoxypinic acids. copernicus.orgd-nb.info While the acid and diperoxy acid are well-separated, the two monoperoxy isomers tend to overlap due to their similar polarities. copernicus.orgd-nb.info
| Parameter | Value/Description | Reference |
| Column | Phenomenex Luna C18 semiprep | acs.orguci.edu |
| Mobile Phase A | HPLC grade water with 2% acetonitrile and 0.2% acetic acid | acs.orguci.edu |
| Mobile Phase B | Acetonitrile with 0.2% acetic acid | acs.orguci.edu |
| Flow Rate | 1.5 mL/min | acs.orguci.edu |
| Detection | Photodiode array detector (200–650 nm) | acs.orguci.edu |
Two-Dimensional Liquid Chromatography (2D-LC) for Chiral Separation
For the challenging task of separating chiral compounds, two-dimensional liquid chromatography (2D-LC) has emerged as a powerful tool. copernicus.orgdntb.gov.uacopernicus.org A multiple heart-cutting 2D-LC (mLC–LC) method has been developed for the simultaneous determination of the chiral ratios of cis-pinonic acid and cis-pinic acid in ice core samples. copernicus.orgdntb.gov.uacopernicus.org This technique is particularly advantageous when single-dimension chromatography cannot sufficiently resolve individual analyte groups. copernicus.orgcopernicus.org
The 2D-LC setup combines a reversed-phase column in the first dimension with a chiral column in the second dimension. copernicus.orgdntb.gov.ua This approach allows for the separation of enantiomers that would co-elute in an achiral system. copernicus.org A key advantage of one developed method is the use of the same mobile phases in both dimensions, which circumvents issues like peak broadening and poor resolution that can arise from solvent incompatibilities. copernicus.org In this method, sufficient separation of cis-pinic acid and cis-pinonic acid was achieved using an isocratic mixture of 80:20 water (with 2% ACN and 0.04% formic acid) and acetonitrile (with 2% water). copernicus.org
The application of this 2D-LC method to ice core samples from the Belukha Glacier revealed that the chiral ratio of cis-pinonic acid remained relatively constant with an excess of the (−)-enantiomer. copernicus.orgdntb.gov.ua
| Parameter | Value/Description | Reference |
| Technique | Multiple heart-cutting 2D-LC (mLC–LC) | copernicus.orgcopernicus.org |
| First Dimension Column | Reversed-phase (Acquity UPLC CSH fluoro-phenyl) | copernicus.org |
| Second Dimension Column | Chiral (CHIRALPAK IG) | copernicus.org |
| Mobile Phase | Isocratic (80:20) Water (2% ACN, 0.04% formic acid) and ACN (2% water) | copernicus.org |
| Application | Chiral separation of cis-pinonic acid in ice cores | copernicus.orgdntb.gov.ua |
Mass Spectrometric Identification and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the identification and structural analysis of this compound and its derivatives, often coupled with chromatographic separation techniques.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. nih.govacs.org When coupled with UPLC, HRMS has been used to analyze the products of cis-pinonic acid aging in highly acidic environments. nih.govacs.org For example, a Thermo Scientific Q Exactive Plus Orbitrap HRMS was used to identify reaction products. acs.org
In the study of cis-pinonaldehyde aging, HRMS analysis of the product with a molecular formula of C₁₀H₁₄O was conducted, aiding in its structural elucidation. nih.gov The high resolving power of the instrument allows for the differentiation of isobaric species, which is common in the complex mixtures resulting from atmospheric oxidation or laboratory degradation studies. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar and thermally labile compounds like cis-pinonic acid and its derivatives. acs.orgcopernicus.orgnih.gov It is often coupled with HPLC (HPLC-ESI-MS) to separate and subsequently analyze complex mixtures. acs.org ESI-MS typically generates protonated or deprotonated molecules, leading to simpler mass spectra with minimal fragmentation, which facilitates the determination of molecular weights. acs.org
In the negative ion mode, cis-pinonic acid is detected as the deprotonated molecule [M-H]⁻. mit.edu This technique has been used to confirm the identity of photolysis products of cis-pinonic acid, such as 3-isopropenyl-6-oxoheptanoic acid. acs.org ESI-MS has also been employed to characterize peroxy derivatives of pinic acid, where peaks were assigned based on the deprotonated analyte ions [M-H]⁻. copernicus.org
Furthermore, tandem mass spectrometry (MS/MS) with ESI has been used to study the fragmentation patterns of cis-pinonic acid oxidation products, providing further structural information. nih.gov The fragmentation of the deprotonated cis-pinonic acid ion has been studied to differentiate it from its isomers. nih.gov The combination of ESI with infrared multiphoton dissociation (IRMPD) spectroscopy has also been used to confirm the structure of cis-pinonic acid in secondary organic aerosol samples by comparing the experimental spectrum with that of an authentic standard. mit.edu
| Technique | Ionization Mode | Observed Ion for cis-Pinonic Acid | Application | Reference |
| UPLC-HRMS | ESI(+) and ESI(-) | m/z 185.1177 [M+H]⁺, m/z 183.1028 [M-H]⁻ | Analysis of aging products in acidic solution | nih.govacs.org |
| HPLC-ESI-MS | Negative | [M-H]⁻ | Identification of photolysis products | acs.org |
| ESI-MS/MS | Negative | [M-H]⁻ | Structural elucidation of oxidation products | nih.gov |
| ESI-IRMPD | Negative | m/z 183 [M-H]⁻ | Structural confirmation in aerosols | mit.edu |
Chemical Ionization Mass Spectrometry (CI-MS)
Chemical Ionization Mass Spectrometry (CI-MS) is a soft ionization technique that provides valuable information on the molecular weight of this compound and its derivatives, often with reduced fragmentation compared to electron ionization. In positive ion mode CI-MS, reagent gases like methane (B114726) or ammonia (B1221849) are used. dss.go.th For instance, when using NH₄⁺ as the reagent ion, this compound can be detected as its ammonium (B1175870) adduct [M+NH₄]⁺ or its protonated form [M+H]⁺. acs.org This technique is particularly useful for identifying products from reactions of this compound.
In studies of the aqueous photolysis of cis-pinonic acid, GC-CI-MS has been employed to identify the resulting products. acs.org Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert them into more volatile esters before GC analysis. acs.org For example, after esterification with methanol, the resulting pinonic acid methyl ester (C₁₁H₁₈O₃) is observed as [C₁₁H₁₈O₃+NH₄]⁺ and [C₁₁H₁₈O₃+H]⁺. acs.org The photolysis products, such as C₈H₁₄O₂ and C₆H₁₀O₂, are also detected as their corresponding ester adducts. acs.org
Acetate (B1210297) chemical ionization is another variant where clustering of volatile organic compounds with acetate anions occurs. uci.edu However, this method can be complicated by both cluster formation and proton abstraction, requiring efficient declustering for accurate quantification. uci.edu
Table 1: Selected Ions of this compound and its Derivatives in CI-MS
| Compound/Fragment | Formula | Observed Ion(s) in CI-MS with NH₄⁺ | Reference |
| cis-Pinonic acid | C₁₀H₁₆O₃ | [M+NH₄]⁺, [M+H]⁺ | acs.org |
| Pinonic acid methyl ester | C₁₁H₁₈O₃ | [C₁₁H₁₈O₃+NH₄]⁺, [C₁₁H₁₈O₃+H]⁺ | acs.org |
| Photolysis Product | C₈H₁₄O₂ | [C₉H₁₆O₂+NH₄]⁺, [C₉H₁₆O₂+H]⁺ | acs.org |
| Photolysis Product | C₆H₁₀O₂ | [C₇H₁₂O₂+NH₄]⁺, [C₇H₁₂O₂+H]⁺ | acs.org |
Field-Induced Droplet Ionization Mass Spectrometry (FIDI-MS) for Interfacial Studies
Field-Induced Droplet Ionization Mass Spectrometry (FIDI-MS) is a powerful technique for studying chemical reactions at the air-water interface, which is highly relevant for atmospheric aerosols. researchgate.netnih.gov This method allows for the online detection of chemical species directly at the interface, providing insights into heterogeneous reactions. researchgate.net
FIDI-MS has been successfully applied to investigate the heterogeneous OH oxidation of cis-pinonic acid at the air-water interface. researchgate.net These studies have determined crucial kinetic data, such as the air-water interfacial OH radical reaction rate constant for pinonic acid, which was found to be 9.38 × 10⁻⁸ cm² molec⁻¹ s⁻¹. researchgate.netnih.govacs.org The research demonstrated that for droplets with a diameter of 5 μm under typical ambient OH concentrations, the oxidation of pinonic acid occurs exclusively at the air-water interface. acs.org In the absence of this interfacial reaction, aqueous-phase oxidation becomes the primary sink for pinonic acid. acs.org The products of this interfacial oxidation include various alcohols and carbonyls. researchgate.net
These findings highlight the critical role of interfacial chemistry in determining the atmospheric fate of surface-active species like this compound. acs.org
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy Combined with Mass Spectrometry
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, when coupled with mass spectrometry, is a sophisticated technique for the structural elucidation of mass-selected ions. acs.orgresearchgate.net This method provides a vibrational fingerprint of an ion, which can be compared to reference spectra from standards or quantum chemical calculations to confirm its molecular structure. acs.orgmit.edu
IRMPD has been instrumental in characterizing the composition of secondary organic aerosols (SOA) formed from the ozonolysis of α-pinene. mit.edu In these complex environmental mixtures, IRMPD can identify specific isomers. mit.edu For example, the IRMPD spectrum of the ion at m/z 183 in α-pinene SOA shows a strong resemblance to the spectrum of a cis-pinonic acid standard, confirming its presence. mit.edu
The technique involves isolating an ion of interest in an ion trap mass spectrometer and irradiating it with a tunable infrared laser. mit.edunih.gov When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to dissociation. acs.orgnih.gov By monitoring the fragmentation yield as a function of the IR wavelength, an IR spectrum of the ion is constructed. acs.org This approach has been used to distinguish between isomers of various SOA products, providing detailed structural information that is often unattainable with mass spectrometry alone. researchgate.netmit.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR and ¹³C NMR are fundamental techniques used to confirm the structure of this compound and to identify products from its chemical transformations. acs.orghuji.ac.il The ¹H NMR spectrum of cis-pinonic acid reveals characteristic signals for its various protons, including the methyl groups, the protons on the cyclobutane (B1203170) ring, and the methylene (B1212753) protons of the acetic acid side chain. calstate.edu Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the cyclobutane ring, and the methyl carbons. copernicus.org
NMR analysis was crucial in identifying the major product of the aqueous photolysis of cis-pinonic acid as 3-isopropenyl-6-oxoheptanoic acid (limononic acid). acs.orgacs.org The structural changes resulting from the photolysis are clearly reflected in the NMR spectra of the products. acs.org
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹³C NMR (ppm) | Predicted ¹H NMR (ppm) |
| Carbonyl (Ketone) | 209.5 | - |
| Carbonyl (Acid) | 178.5 | - |
| CH (Ring) | 54.0 | 2.8 - 3.0 |
| CH (Ring) | 48.0 | 2.4 - 2.6 |
| Quaternary C (Ring) | 41.5 | - |
| CH₂ (Side Chain) | 32.0 | 2.2 - 2.4 |
| CH₂ (Ring) | 26.0 | 1.8 - 2.0 |
| CH₃ (Acetyl) | 29.0 | 2.1 |
| CH₃ (Ring) | 22.0 | 1.3 |
| CH₃ (Ring) | 16.5 | 0.9 |
Note: These are predicted values and may vary slightly from experimental data.
Advanced 2D NMR techniques provide further structural detail by revealing correlations between different nuclei. These methods are essential for the complete and unambiguous assignment of all ¹H and ¹³C signals, especially for complex molecules and reaction products.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to establish the connectivity of the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the assignment of protons to their corresponding carbons. copernicus.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. copernicus.org It is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. copernicus.org
These advanced NMR techniques have been utilized in the characterization of cis-pinic acid, a related compound synthesized from cis-pinonic acid. copernicus.org The combination of these experiments allowed for the complete assignment of its ¹H and ¹³C NMR spectra, confirming its structure. copernicus.org Similarly, 2D NMR has been used to elucidate the structures of chromophores formed from the acid-catalyzed reactions of cis-pinonaldehyde, a derivative of cis-pinonic acid. nih.gov
UV-Visible Spectrophotometric Analysis for Light Absorption Properties
UV-Visible spectrophotometry is used to investigate the light absorption properties of this compound. The absorption of UV and visible radiation can drive photochemical reactions in the atmosphere.
Aqueous cis-pinonic acid exhibits a characteristic absorption band in the UV region due to the n → π* transition of its carbonyl group, with a peak around 280 nm. acs.orgacs.org The molar extinction coefficient (ε) at this peak has been measured to be 76.9 L mol⁻¹ cm⁻¹. acs.org The photolysis of cis-pinonic acid can be monitored by following the decay of this absorption band over time. acs.org
Studies on the aging of cis-pinonic acid under highly acidic conditions have shown that it can undergo structural changes, as indicated by a decrease in the intensity of its UV absorption bands over time. amazonaws.com However, under these conditions, it does not form products that absorb visible light. researchgate.net In contrast, its derivative, cis-pinonaldehyde, can form colored products through acid-catalyzed aldol (B89426) condensation. nih.govresearchgate.net The absorption spectra of aged solutions of cis-pinonaldehyde show the formation of chromophores that absorb in the visible region. nih.gov
The photolysis quantum yield of aqueous cis-pinonic acid has been determined to be 0.5 ± 0.3 over the 280-400 nm range, indicating that direct photolysis can be a contributing removal pathway for this compound in wet particulate matter. acs.orghuji.ac.il
Computational Chemistry and Theoretical Modeling of Cis Dl Pinonic Acid
Quantum Chemical Calculations for Reaction Energetics and Intermediates
Quantum chemical calculations are instrumental in elucidating the reaction mechanisms, energetics, and intermediates involved in the atmospheric transformation of cis-pinonic acid and related compounds. By employing methods like Density Functional Theory (DFT), researchers can map out potential energy surfaces for various reactions.
Studies have utilized quantum chemistry to investigate the interaction between cis-pinonic acid (CPA) and key atmospheric nucleating agents like sulfuric acid (SA). nih.gov Using the M06-2X/6-311+G(3df,3pd) level of theory, calculations have been performed to optimize the geometries of reactants, transition states, intermediates, and products at different atmospheric temperatures (298K and 278K). nih.gov These calculations reveal that a single CPA molecule can initially nucleate with SA molecules. nih.gov Subsequently, it is proposed that CPA participates in the formation and growth of new particles in the form of its hydrolysate, HCPA. nih.gov The research suggests that the hydrolysis of CPA can be effectively catalyzed by sulfuric acid and nitric acid in the presence of water, which boosts the atmospheric concentration of HCPA and promotes particle nucleation. nih.gov
In a related study on norpinonic acid, another oxidation product of α-pinene, the fragmentation pathways of its deprotonated form were investigated using tandem mass spectrometry and DFT calculations at the ωB97XD/6-311+G(2d,p) level. researchgate.netcopernicus.org This research identified two primary fragmentation pathways for the parent anion ([M-H]⁻, m/z 169): one leading to a decarboxylation product (m/z 125) and the other involving the loss of a neutral C4H6O molecule to form an anion at m/z 99. researchgate.netcopernicus.org A strong correlation was found between the experimentally determined and theoretically calculated threshold energies for these fragmentation processes. researchgate.netcopernicus.org
Table 1: Comparison of Experimental and Theoretical Fragmentation Energies for Deprotonated Norpinonic Acid
Data sourced from references copernicus.org.
Photodissociation Dynamics Simulations
The photochemistry of cis-pinonic acid is a significant atmospheric removal pathway, and photodissociation dynamics simulations offer a window into the ultrafast processes that follow the absorption of solar radiation. On-the-fly dynamics simulations, often on a semiempirical potential energy surface, have been used to model the photolysis of both bare cis-pinonic acid (PA) and its methyl ester (PAMe) when hydrated with one or five water molecules. acs.orghuji.ac.ilacs.org
These simulations confirmed that the presence of water does not significantly suppress the photolysis of cis-pinonic acid. acs.orgacs.org The calculations successfully predicted the occurrence of two major photochemical pathways: Norrish type I and Norrish type II reactions. acs.orghuji.ac.ilhuji.ac.iluci.edu Both of these pathways are driven by the dynamics on the lowest triplet excited state of the molecule. acs.orghuji.ac.ilhuji.ac.iluci.edu
Norrish Type I splitting: This involves the cleavage of the bond between the carbonyl group and the cyclobutyl ring, leading to several minor products. acs.orghuji.ac.il
Norrish Type II isomerization: This is the major photolysis pathway, resulting in the formation of 3-isopropenyl-6-oxoheptanoic acid, also known as limononic acid. acs.orghuji.ac.ilhuji.ac.iluci.edu
Experimental measurements, supported by these simulations, determined the photolysis quantum yield of aqueous cis-pinonic acid to be 0.5 ± 0.3 over the 280–400 nm radiation range. acs.orgacs.org For comparison, the gas-phase photolysis quantum yield for its methyl ester (PAMe) was measured at 0.53 ± 0.06. acs.orghuji.ac.ilhuji.ac.ilacs.org While direct photolysis is not the most dominant sink for cis-pinonic acid in cloud and fog droplets compared to oxidation by OH radicals, it is considered a contributing factor to its removal, especially in wet particulate matter. acs.orghuji.ac.ilhuji.ac.il
Molecular Dynamics Simulations for Interfacial Behavior and Nucleation
Molecular dynamics (MD) simulations are a cornerstone for understanding the behavior of cis-pinonic acid at interfaces, which is crucial for its role in aerosol formation and cloud condensation nuclei (CCN) activity. These simulations model the movement and interaction of individual molecules over time, revealing macroscopic properties from microscopic behavior. diva-portal.org
MD studies have shown that cis-pinonic acid is a surface-active compound. diva-portal.orgacs.org When present in aqueous nanodroplets, cis-pinonic acid molecules spontaneously accumulate at the air-water interface. acs.orgresearchgate.net This surface partitioning leads to a decrease in the surface tension of the droplet, a key parameter in Köhler theory which describes cloud droplet growth. acs.orgresearchgate.net The reduction in surface tension is dependent on both the concentration of cis-pinonic acid and the size of the droplet. acs.org
Steered molecular dynamics simulations have been employed to map the water uptake mechanism by systems containing hydroxy-cis-pinonic acid at different temperatures (200 K and 300 K). copernicus.org These simulations reveal a strongly temperature-dependent water uptake mechanism, with the main thermodynamic driving forces being determined by local extrema in conformational and orientational entropies near the organic-water interface. copernicus.orgresearchgate.net At higher temperatures, this can result in a concentration gradient of water within the organic shell of a phase-separated aerosol particle. copernicus.org
Simulations of complex, multicomponent nanoparticles containing cis-pinonic acid, alkanes, and aqueous ammonium (B1175870) sulfate (B86663) have further clarified its interfacial role. researchgate.net These simulations showed that cis-pinonic acid tends to be located between the non-polar alkane domains and the aqueous inorganic core of the nanoparticles, consistent with its amphiphilic character and its role in mediating interactions at interfaces. researchgate.net
Aerosol Formation and Growth Modeling Incorporating cis-DL-Pinonic Acid Chemistry
Modeling the formation and growth of secondary organic aerosols (SOA) is essential for climate and air quality models, and incorporating the specific chemistry of cis-pinonic acid is a key aspect of this effort.
Kinetic models have been developed to describe aerosol yields from the ozonolysis of α-pinene. dss.go.th In these models, cis-pinonic acid is treated as a more volatile product compared to other oxidation products like pinic acid. dss.go.th As such, it is less likely to initiate self-nucleation and instead primarily partitions onto the surface of existing aerosol particles. dss.go.th The partitioning is treated as an equilibrium process, and the model can predict SOA formation under various atmospheric conditions, showing that a significant fraction of reacted α-pinene carbon appears in the aerosol phase. dss.go.th
Quantum chemical calculations have contributed to a new proposed mechanism for atmospheric nucleation driven by cis-pinonic acid (CPA) and its hydrolysate (HCPA). nih.gov This modeling work suggests that CPA can nucleate with sulfuric acid and that its subsequent hydrolysis to HCPA further promotes particle formation. nih.gov This highlights a pathway where cis-pinonic acid is not just partitioning to existing particles but actively participating in the formation of new ones. nih.gov
Furthermore, studies combining experimental analysis with modeling suggest that water-soluble organic compounds of intermediate volatility, such as cis-pinonic acid, can be significant precursors to aqueous-phase SOA. copernicus.org Oxidation of these compounds within cloud water can lead to the formation of additional, less volatile SOA material, helping to explain the observed mass and high oxidation state of ambient aerosols which are often underestimated by models that only consider gas-phase chemistry. copernicus.org
Table of Mentioned Compounds
Environmental and Atmospheric Research Applications of Cis Dl Pinonic Acid Studies
Secondary Organic Aerosol (SOA) Formation and Chemical Evolution
Cis-pinonic acid is a key compound in the formation and transformation of secondary organic aerosols (SOA), which are microscopic particles formed in the atmosphere from the oxidation of volatile organic compounds (VOCs).
Contribution to Atmospheric Particle Nucleation and Growth
Cis-pinonic acid is recognized for its contribution to the formation of new atmospheric particles, a process known as nucleation. nih.govacademie-sciences.fr Research has shown that cis-pinonic acid can participate in the initial stages of particle formation, particularly in forested areas where biogenic VOCs like α-pinene are abundant. nih.gov
Quantum chemical calculations have revealed that cis-pinonic acid molecules can nucleate with sulfuric acid, a major atmospheric nucleating agent. nih.govpnas.org This interaction is enhanced in the presence of water or ammonia (B1221849). nih.gov The resulting clusters can then grow into larger particles. nih.gov Specifically, studies suggest that a critical nucleus can be formed with one cis-pinonic acid molecule and three to five sulfuric acid molecules. pnas.org The hydrophobic nature of the organic acid part of this cluster enhances its stability and subsequent growth. pnas.org
Furthermore, the hydrolysis of cis-pinonic acid to its hydrolysate (HCPA) can be catalyzed by sulfuric acid and nitric acid in the presence of water. nih.gov This process significantly increases the atmospheric concentration of HCPA, which can then further promote particle nucleation and growth. nih.gov While cis-pinonic acid and its derivatives are crucial for the initial nucleation, the subsequent growth of these newly formed nanoparticles to larger sizes (3-30 nm) is thought to be primarily driven by the condensation of sulfuric acid and water. pnas.org
Tracer Compound for Biogenic SOA Sources
Cis-pinonic acid and its further oxidation products serve as important tracer compounds for identifying and quantifying SOA derived from biogenic sources, particularly from the oxidation of α-pinene. aaqr.orgresearchgate.net Its presence in atmospheric aerosol samples is a clear indicator of the contribution of biogenic emissions to the total aerosol load.
One of the key further oxidation products of cis-pinonic acid is 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA). aaqr.orgresearchgate.net The ratio of less-oxidized products like cis-pinonic acid and pinic acid to the more aged product MBTCA (often denoted as P/M ratio) is used as an indicator of the atmospheric age of monoterpene-derived SOA. aaqr.org A higher P/M ratio suggests fresher, more recently formed SOA, while a lower ratio indicates more aged and photochemically processed aerosols. aaqr.org For instance, studies at Mt. Tai in China observed lower P/M ratios during the daytime compared to nighttime, suggesting stronger photochemical modification of aerosols during the day due to higher solar radiation and temperatures. aaqr.org
The detection of cis-pinonic acid and other related tracers has been reported in various environments, including forested areas, urban centers, and remote mountainous regions, highlighting the widespread influence of biogenic emissions on aerosol composition. aaqr.orgresearchgate.netcopernicus.org
Long-Term Aging Processes and Acidity Impacts on SOA Composition
The chemical composition of SOA containing cis-pinonic acid undergoes significant changes over its atmospheric lifetime through various aging processes. acs.orguci.edu The acidity of the aerosol particles plays a critical role in these transformations. acs.orgnih.gov
Studies have shown that while SOA aged in moderately acidic conditions (pH 0 to 4) experiences relatively minor changes, highly acidic environments (pH -1 to 0) lead to dramatic alterations in chemical composition. acs.orgescholarship.org Under such highly acidic conditions, characteristic of the upper troposphere and lower stratosphere, reactions can lead to the formation of organosulfur compounds. acs.orgnih.gov
Atmospheric Fate and Transport Mechanisms
The ultimate impact of cis-pinonic acid on the atmosphere is determined by its persistence and movement.
Atmospheric Lifetimes and Comparative Removal Processes (Photolysis vs. Oxidation)
The atmospheric lifetime of cis-pinonic acid is determined by a combination of removal processes, primarily photolysis (breakdown by sunlight) and oxidation by hydroxyl (OH) radicals. copernicus.orgpnas.org The lifetime of its precursor, pinonaldehyde, which also contributes to pinonic acid formation, is on the order of a few hours due to its fast reaction with OH radicals and photolysis. copernicus.org
For cis-pinonic acid itself, the atmospheric lifetime is also relatively short, typically a few hours under summertime conditions. pnas.org Both gas-phase oxidation by OH radicals and aqueous-phase photolysis contribute to its removal. acs.org While aqueous photolysis is not considered the major loss mechanism for cis-pinonic acid in cloud and fog droplets, it can be a significant removal pathway in wet particulate matter. acs.org
The relative importance of photolysis versus oxidation can vary depending on atmospheric conditions. For example, the photolysis rate is dependent on factors like the solar zenith angle. copernicus.orgacs.org Some studies suggest that particle-phase photolytic reactions could be a significant loss process for SOA in general, with removal timescales of less than 7 days, comparable to wet deposition. copernicus.org
Table 1: Estimated Atmospheric Lifetimes of Selected Brown Carbon Chromophores This table provides a comparison of the estimated atmospheric lifetimes (τ) of various brown carbon (BrC) chromophores through different removal processes. The data for vanillic acid (VA), vanillin (B372448) (VL), 4-nitrocatechol (B145892) (4NC), and 4-nitrophenol (B140041) (4NP) are included for comparative context, as presented in a 2023 study.
| Compound | Aqueous-phase Photolysis (τ, h) | Aqueous-phase OH Oxidation (τ, h) | Gas-phase OH Oxidation (τ, h) |
| Vanillic acid (VA) | 10.7 ± 1.7 | 8 - 17 | 30 - 200 |
| Vanillin (VL) | 1.2 ± 0.3 | 8 - 17 | 30 - 200 |
| 4-nitrocatechol (4NC) | 12.4 ± 2.6 | 8 - 17 | 30 - 200 |
| 4-nitrophenol (4NP) | 14.5 ± 1.9 | 8 - 17 | 30 - 200 |
| Data sourced from a 2023 study on the co-photolysis of mixed chromophores. rsc.org |
Presence and Chiral Ratios in Ice Cores as Paleoclimate Proxies
Cis-pinonic acid and other biogenic SOA tracers have been detected in ice cores from various locations, including Antarctica and the Siberian Altai. researchgate.netnih.govnih.gov The presence of these compounds in ancient ice provides a historical record of atmospheric composition and can be used as a proxy for past biogenic emissions and atmospheric conditions. researchgate.netnih.gov The development of sensitive analytical methods has enabled the quantification of trace amounts of these markers, even in remote regions like Antarctica. nih.govnih.govacs.org
A particularly innovative area of research involves the analysis of the chiral ratios of cis-pinonic acid in ice cores. lib4ri.chcopernicus.orgdntb.gov.ua Chirality refers to the "handedness" of a molecule; cis-pinonic acid exists as two non-superimposable mirror images, or enantiomers. The relative abundance of these enantiomers (the chiral ratio) can provide information about the specific biogenic precursors (e.g., (+)-α-pinene versus (-)-α-pinene) and atmospheric transport pathways. copernicus.orgcopernicus.org
For example, a study of an ice core from the Belukha Glacier in the Siberian Altai, covering the period 1870-1970, found that the chiral ratio of cis-pinonic acid remained relatively constant, with an excess of the (-)-enantiomer. lib4ri.chcopernicus.orgresearchgate.net In contrast, the chiral ratio of cis-pinic acid showed significant fluctuations over the same period. lib4ri.chcopernicus.orgresearchgate.net These findings suggest that the chiral ratios of biogenic SOA tracers preserved in ice cores can serve as valuable proxies for reconstructing past changes in atmospheric chemistry and climate. researchgate.netcopernicus.orgcopernicus.org
Impact on Atmospheric Radiative Properties
"Brown carbon" (BrC) is a class of light-absorbing organic compounds in atmospheric particulate matter that can impact the Earth's radiative budget. acs.org The formation of BrC from secondary organic aerosol (SOA), particularly aerosol derived from the oxidation of abundant biogenic volatile organic compounds like α-pinene, is of significant scientific interest. cis-Pinonic acid is a major oxidation product of α-pinene. acs.org
Research into the potential for cis-pinonic acid to form light-absorbing chromophores, especially under acidic conditions found in atmospheric aerosols, has revealed important details about its atmospheric chemical pathways. nih.govnih.gov Studies have been conducted to determine the mechanism of "browning" in highly acidified α-pinene SOA by examining the behavior of its key oxidation products. nih.govnih.gov
In laboratory experiments that simulated highly acidic atmospheric conditions (pH -1.08 to -0.86) by aging cis-pinonic acid in sulfuric acid solutions, it was found that cis-pinonic acid undergoes an acid-catalyzed isomerization. acs.orgnih.gov However, the resulting product, identified as homoterpenyl methyl ketone, does not absorb visible radiation and therefore does not contribute to the brown carbon content of aerosols. nih.govnih.gov
Conversely, a structurally similar co-product of α-pinene oxidation, cis-pinonaldehyde, was shown to form light-absorbing chromophores under the same highly acidic conditions. acs.orgnih.gov Through an acid-catalyzed intramolecular aldol (B89426) condensation, cis-pinonaldehyde forms weakly absorbing compounds. nih.govnih.gov This suggests that cis-pinonaldehyde, rather than cis-pinonic acid, is more likely to play a significant role in the browning of acidified SOA derived from α-pinene. acs.org
The key findings from these acid-aging studies are detailed in the table below, highlighting the different reaction pathways and light-absorbing properties of the products.
Table 1: Acid-Catalyzed Aging of α-Pinene Oxidation Products
| Starting Compound | Reaction Conditions | Major Product(s) | Light Absorption Properties of Product(s) |
|---|---|---|---|
| cis-Pinonic acid | Highly acidic (H₂SO₄) | Homoterpenyl methyl ketone | Does not absorb visible radiation nih.govnih.gov |
| cis-Pinonaldehyde | Highly acidic (H₂SO₄) | 1-(4-(propan-2-ylidene)cyclopent-1-en-1-yl)ethan-1-one; 1-(4-isopropylcyclopenta-1,3-dien-1-yl)ethan-1-one | Weakly absorbing chromophores nih.govnih.gov |
These findings indicate that while cis-DL-pinonic acid is a key component of biogenic SOA, its direct contribution to the formation of "brown carbon" chromophores through acid-catalyzed reactions is minimal. The light-absorbing properties of aged α-pinene SOA are more likely attributable to other components, such as cis-pinonaldehyde. acs.org
Advanced Derivatives and Emerging Research Areas Based on Cis Dl Pinonic Acid
Synthesis of Novel Molecular Scaffolds from cis-DL-Pinonic Acid
This compound, a major oxidation product of α-pinene, is increasingly recognized as a versatile and valuable starting material for the synthesis of novel molecular scaffolds. calstate.educalstate.edu Its inherent structural features, including a chiral cyclobutane (B1203170) ring, a carboxylic acid group, and a ketone functionality, provide multiple reaction sites for chemical modification. calstate.eduacs.org This has led to its use in creating a diverse range of new molecules with potential applications in various fields, particularly in medicinal chemistry and drug discovery. calstate.educalstate.edu
The transformation of this compound often begins with modifications of its carboxylic acid group. For instance, it can be converted to an acyl chloride, which then readily reacts with various amines to produce a library of amide derivatives. calstate.edu This approach allows for the systematic introduction of different substituents, enabling the exploration of structure-activity relationships.
Furthermore, the pinene scaffold itself, from which this compound is derived, is a crucial building block for many natural and synthetic products. researchgate.net The rigid and chiral nature of the cyclobutane ring in this compound makes it an attractive platform for asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. researchgate.net Researchers have successfully synthesized novel molecules by leveraging the unique reactivity of the four-membered ring. calstate.edu
Under acidic conditions, this compound can undergo isomerization to form homoterpenyl methyl ketone. acs.org This acid-catalyzed rearrangement highlights another pathway for generating structural diversity from this parent compound. The development of synthetic routes from natural resources like α-pinene to this compound and its subsequent derivatives is an evolving area of organic synthesis. calstate.edu
Table 1: Examples of Synthetic Transformations of this compound
| Starting Material | Reagent(s) | Product Type | Potential Application | Reference(s) |
| This compound | Oxalyl chloride, various amines | Amide derivatives | Therapeutic agents | calstate.edu |
| This compound | Strong acid (e.g., 10 M H₂SO₄) | Isomerization product (Homoterpenyl methyl ketone) | Chemical synthesis | acs.org |
| α-Pinene | Oxidizing agents (e.g., KMnO₄) | This compound | Precursor for derivatives | calstate.edu |
Interfacial Chemistry Studies Beyond Air-Water Interfaces
The study of this compound's behavior at interfaces is crucial for understanding its role in atmospheric processes. While the air-water interface has been a primary focus, emerging research is exploring its interactions at other environmentally relevant interfaces. Cis-pinonic acid is known to be surface-active, meaning it tends to accumulate at interfaces. rsc.orgresearchgate.net
Recent studies have investigated the reactions of this compound with Criegee intermediates at the surface of aqueous organic aerosols. acs.org These studies show that surface-active carboxylic acids like cis-pinonic acid can effectively compete with water for reaction with Criegee intermediates, leading to the formation of larger, less volatile products. acs.org This has significant implications for secondary organic aerosol (SOA) formation and growth.
The presence of an organic coating, such as a monolayer of fatty acids, on the surface of water droplets can alter the behavior of other molecules at the interface. rsc.org For instance, a hydrophobic layer can facilitate the adsorption of otherwise hydrophilic molecules from the gas phase. rsc.org The oxidation of this compound by hydroxyl (OH) radicals at the air-water interface has been shown to be a significant sink for this compound, proceeding rapidly to form various functionalized products. researchgate.netresearchgate.net
The development of advanced analytical techniques, such as field-induced droplet ionization mass spectrometry (FIDI-MS), has enabled detailed molecular-level investigations of these interfacial reactions. researchgate.netosti.gov These techniques allow for the study of reactions occurring on the surfaces of microdroplets, simulating atmospheric aerosol particles. osti.gov
Table 2: Interfacial Behavior of this compound
| Interface Type | Interacting Species | Key Finding | Significance | Reference(s) |
| Gas-Aqueous Organic Aerosol | Criegee Intermediates | Preferential reaction with cis-pinonic acid over water. | Formation of low-volatility products, contributing to SOA growth. | acs.org |
| Air-Water | OH Radicals | Fast oxidation of cis-pinonic acid. | Important atmospheric sink for cis-pinonic acid. | researchgate.netresearchgate.net |
| Air-Water with Organic Coating | Hydrophilic Molecules | Enhanced adsorption of hydrophilic molecules onto the organic layer. | Alters partitioning of atmospheric species. | rsc.org |
Development of Analytical Standards for Atmospheric and Environmental Monitoring
Accurate quantification of this compound in atmospheric and environmental samples is essential for understanding its sources, transport, and impacts. This requires the development and use of reliable analytical standards. This compound is commercially available in high purity and is often used as a standard for the analysis of its own concentrations in various environmental matrices, including ambient aerosols and ice cores. csic.escopernicus.orgnih.gov
Several analytical methods have been developed for the detection and quantification of this compound. These methods often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). csic.esborenv.net A non-derivatization analytical method has been developed for the analysis of fatty acids and cis-pinonic acid using a polar capillary column, offering a simpler and accurate alternative to methods requiring derivatization. nih.govacs.org
Furthermore, this compound serves as a proxy or surrogate standard for the quantification of other biogenic secondary organic aerosol (BSOA) species for which authentic standards are not commercially available. researchgate.netresearchgate.netresearchgate.net In this approach, a calibration curve is generated using the this compound standard, and the concentrations of other BSOA markers are estimated. researchgate.netresearchgate.net However, this can lead to inaccuracies due to differences in ionization efficiencies between this compound and the other compounds. researchgate.net To address this, researchers are developing methods to predict relative ionization efficiency factors to correct the concentrations obtained using a proxy standard. researchgate.net
The development of advanced analytical techniques, such as two-dimensional liquid chromatography (2D-LC), allows for the separation and quantification of the enantiomers (different spatial arrangements) of cis-pinonic acid in environmental samples like ice cores. copernicus.org This is significant because the ratio of enantiomers can provide information about the sources and atmospheric processing of the parent compound, α-pinene. copernicus.org
Table 3: Analytical Applications of this compound Standards
| Analytical Technique | Sample Matrix | Purpose | Key Aspect | Reference(s) |
| GC-MS, LC-MS | Ambient Aerosols | Quantification of cis-pinonic acid | Use of high-purity commercial standard. | csic.esborenv.net |
| GC-FID, GC-MSD | PM2.5 Aerosols | Quantification of fatty acids and cis-pinonic acid | Non-derivatization method for simplicity and accuracy. | nih.govacs.org |
| LC-HRMS | Biogenic Secondary Organic Aerosols | Quantification of BSOA markers | Used as a proxy standard with correction factors. | researchgate.netresearchgate.netresearchgate.net |
| 2D-LC | Ice Cores | Chiral separation of cis-pinonic acid enantiomers | Provides information on sources and atmospheric processing. | copernicus.org |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing cis-DL-Pinonic acid, and how can researchers verify its structural purity?
- Methodology : Synthesis typically involves ozonolysis of α-pinene followed by oxidation. Structural verification requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . Cross-referencing with databases like ChemIDplus or NIST Chemistry WebBook ensures alignment with published spectral data . Purity is confirmed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with certified reference materials.
Q. How is this compound quantified in atmospheric aerosol samples, and what are the limitations of these techniques?
- Methodology : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used. Calibration curves using isotopically labeled analogs (e.g., ¹³C-labeled standards) improve accuracy. Limitations include matrix effects in complex environmental samples and low recovery rates for ultrafine particles .
Q. What role does this compound play in secondary organic aerosol (SOA) formation?
- Methodology : Chamber studies under controlled humidity and temperature simulate atmospheric conditions. Proton-transfer-reaction mass spectrometry (PTR-MS) tracks oxidation products. Computational models (e.g., GECKO-A) predict partitioning coefficients between gas and particle phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported Henry’s law constants for this compound across studies?
- Methodology : Discrepancies often arise from differences in experimental setups (e.g., bulk vs. interface measurements). A meta-analysis using the FINER framework (Feasibility, Interest, Novelty, Ethics, Relevance) can prioritize replication studies. Statistical tools like mixed-effects models account for inter-lab variability .
Q. What experimental design considerations are critical for studying the photolytic degradation of this compound?
- Methodology : Use solar simulators with calibrated UV-Vis spectra to mimic natural sunlight. Control for oxygen concentration and pH, as both influence degradation pathways. Include dark controls to isolate thermal effects. Data should be analyzed using pseudo-first-order kinetics, with error propagation for quantum yield calculations .
Q. How can machine learning enhance structure-activity relationship (SAR) models for predicting the reactivity of this compound derivatives?
- Methodology : Train models on datasets combining experimental rate constants (e.g., OH radical reaction rates) and molecular descriptors (e.g., electrophilicity index, HOMO-LUMO gaps). Cross-validation with k-fold splits ensures robustness. Open-source tools like RDKit or COSMO-RS automate descriptor generation .
Q. What ethical and reproducibility challenges arise in interdisciplinary studies involving this compound (e.g., atmospheric chemistry and toxicology)?
- Methodology : Adopt PICOT (Population, Intervention, Comparison, Outcome, Time) to frame hypotheses. For example:
- Population: SOA particles.
- Intervention: this compound enrichment.
- Comparison: Non-acidic SOA components.
- Outcome: Cloud condensation nuclei activity.
- Time: 24-hour exposure cycles.
Transparent reporting via platforms like Open Science Framework (OSF) ensures reproducibility .
Data Management and Validation
Q. How should researchers handle missing or conflicting kinetic data in kinetic models of this compound oxidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
